Lipophilicity Gain from 4-Chloro Substitution
The 4-chloro substituent on the target compound provides a quantifiable lipophilicity advantage over its closest non-chlorinated N-ethyl-N-methylacetamide pyrazole analogs. The 4-amino analog without chlorine (CAS 1152890-08-8, 2-(4-amino-1H-pyrazol-1-yl)-N-ethyl-N-methylacetamide) has a computed LogP of −0.0564 and TPSA of 64.15 . Introduction of chlorine at the 4-position (target compound) is estimated to increase LogP by approximately 0.5–1.0 units based on the Hansch π constant for aromatic chlorine (π ≈ 0.71), resulting in a predicted LogP range of 0.5–1.0 [1]. The 3-amino-4-hydrogen analog (CAS 1183698-45-4, no chloro, no 4-substituent) has an even lower predicted LogP . This lipophilicity shift places the target compound closer to the optimal LogP range (1–3) for oral drug-like space.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated LogP: 0.5–1.0 (based on Hansch π constant for Cl ≈ 0.71 added to 4-amino analog LogP −0.0564) |
| Comparator Or Baseline | Comparator 1: 2-(4-Amino-1H-pyrazol-1-yl)-N-ethyl-N-methylacetamide (CAS 1152890-08-8), LogP = −0.0564; Comparator 2: 2-(3-Amino-1H-pyrazol-1-yl)-N-ethyl-N-methylacetamide (CAS 1183698-45-4), LogP < 0 (no chloro) |
| Quantified Difference | ΔLogP ≈ +0.5 to +1.0 vs. non-chlorinated analogs |
| Conditions | In silico prediction using Hansch fragment-based method; experimental logP not available for target compound |
Why This Matters
A LogP shift of +0.5–1.0 can substantially improve passive membrane permeability, potentially converting a poorly cell-permeable fragment into a cell-active hit in phenotypic or target-based cellular assays.
- [1] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. Aromatic Cl π constant ≈ 0.71. View Source
